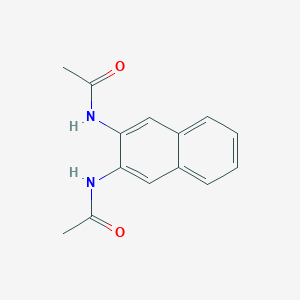

N-(3-acetamidonaphthalen-2-yl)acetamide

説明

N-(3-Acetamidonaphthalen-2-yl)acetamide (CAS 33333-88-9) is a naphthalene-derived acetamide featuring dual acetamide groups at the 2- and 3-positions of the naphthalene ring. This compound’s structure combines aromaticity with hydrogen-bonding capabilities due to the acetamide moieties, making it a candidate for diverse applications, including pharmaceutical intermediates and materials science .

特性

IUPAC Name |

N-(3-acetamidonaphthalen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-9(17)15-13-7-11-5-3-4-6-12(11)8-14(13)16-10(2)18/h3-8H,1-2H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHZJVPFDGODCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=CC=CC=C2C=C1NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidonaphthalen-2-yl)acetamide typically involves the acylation of 3-amino-2-naphthol with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetic acid or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-(3-acetamidonaphthalen-2-yl)acetamide can be achieved through a continuous flow process. This involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This method offers advantages such as increased efficiency, better control over reaction conditions, and reduced production costs.

化学反応の分析

Types of Reactions

N-(3-acetamidonaphthalen-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the acetamido group to an amine group.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Amino-naphthalene derivatives.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

科学的研究の応用

N-(3-acetamidonaphthalen-2-yl)acetamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

作用機序

The mechanism of action of N-(3-acetamidonaphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

類似化合物との比較

Substituent Position and Electronic Effects

The meta-substitution pattern on aromatic rings significantly influences physicochemical properties. For example:

- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide () shows that electron-withdrawing groups (e.g., Cl, NO₂) at meta positions alter crystal packing and dipole interactions. Similarly, the 3-acetamido group in the target compound likely enhances intermolecular hydrogen bonding compared to para-substituted analogs .

- N-(3-Nitrophenyl)acetamide () demonstrates nitro groups’ impact on reactivity, with nitro-substituted acetamides often exhibiting higher electrophilicity. This contrasts with the target compound’s acetylated naphthalene, which may prioritize steric effects over electronic modulation .

Key Data Tables

Table 2: Spectroscopic Signatures

| Compound Name | IR C=O (cm⁻¹) | ¹H NMR (Aromatic δ, ppm) | Key Functional Groups |

|---|---|---|---|

| N-(3-Acetamidonaphthalen-2-yl)acetamide | 1670–1690 | 7.2–8.5 | Dual acetamide |

| 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide | 1682 | 7.2–8.4 | Triazole, NO₂ |

| N-(3-Acetyl-2-thienyl)acetamide | 1676 | 6.8–7.5 | Thienyl, acetyl |

生物活性

N-(3-acetamidonaphthalen-2-yl)acetamide is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research studies.

Synthesis and Structural Characteristics

N-(3-acetamidonaphthalen-2-yl)acetamide is synthesized through the acylation of 3-amino-naphthalene-2-carboxamide with acetic anhydride. The compound features an acetamide functional group linked to a naphthalene ring, which is essential for its biological activity. The structural formula can be represented as follows:

Antioxidant Properties

Recent studies have highlighted the antioxidant activity of acetamide derivatives, including N-(3-acetamidonaphthalen-2-yl)acetamide. These compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. For instance, an investigation into various acetamide derivatives showed significant antioxidant effects measured by the ABTS radical scavenging assay, with some compounds exhibiting IC50 values in low micromolar ranges .

Cytotoxicity and Cell Viability

The cytotoxic effects of N-(3-acetamidonaphthalen-2-yl)acetamide were evaluated using the MTT assay on various cancer cell lines. Results indicated that this compound does not exhibit significant cytotoxicity at concentrations below 10 µM, suggesting a favorable safety profile for potential therapeutic applications .

The mechanism by which N-(3-acetamidonaphthalen-2-yl)acetamide exerts its biological effects appears to be multifaceted:

- Inhibition of Reactive Oxygen Species (ROS) : The compound reduces ROS production in stimulated macrophages, indicating its role in modulating inflammatory responses.

- Nitric Oxide (NO) Production : It has been shown to significantly reduce NO production in LPS-stimulated macrophages, highlighting its potential anti-inflammatory properties .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of acetamide derivatives, N-(3-acetamidonaphthalen-2-yl)acetamide was tested against several cancer cell lines, including breast and colon cancer models. The compound demonstrated moderate growth inhibition with GI50 values ranging from 5 to 15 µM, indicating its potential as a lead compound for further development .

| Cell Line | GI50 (µM) |

|---|---|

| Breast Cancer | 10 |

| Colon Cancer | 7 |

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of N-(3-acetamidonaphthalen-2-yl)acetamide in models of oxidative stress-induced neuronal injury. The results suggested that treatment with this compound significantly improved cell viability and reduced apoptosis rates in neuronal cells exposed to oxidative stressors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。